Cas no 158761-03-6 (1H-Naphtho[1,8a-c]furan-4-carboxaldehyde,3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-,(3S,3aS,6aS,10S,10aR)- (9CI))
158761-03-6 structure
Product Name:1H-Naphtho[1,8a-c]furan-4-carboxaldehyde,3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-,(3S,3aS,6aS,10S,10aR)- (9CI)
Numéro CAS:158761-03-6
Le MF:C15H20O5
Mégawatts:280.316305160522
CID:177728
PubChem ID:454857
Update Time:2025-04-19
1H-Naphtho[1,8a-c]furan-4-carboxaldehyde,3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-,(3S,3aS,6aS,10S,10aR)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Naphtho[1,8a-c]furan-4-carboxaldehyde,3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-,(3S,3aS,6aS,10S,10aR)- (9CI)
- (3S,3aS,6aS,10S,10aR)-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-4-carbaldehyde
- 1H-Naphtho(1,8a-c)furan-4-carboxaldehyde, 3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-, (3S,3aS,6aS,10S,10aR)-
- 1H-Naphtho[1,8a-c]furan-4-carboxaldehyde, 3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-, (3S,3aS,6aS,10S,10aR)-
- 3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-1H-naptho(1,8-c)furan-4-carboxaldehyde, (3S-(3alpha,3aalpha,6aalpha,10alpha,10aS))
- (3S,3aS,6aS,10S,10aR)-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzouran-4-carbaldehyde
- (3S,3aS,6aS,10S,10aR)-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d]isobenzofuran-4-carbaldehyde
- CHEBI:227649
- Mniopetal F
- 3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-1H-naptho[1,8-c]furan-4-carboxaldehyde, [3S-(3.alpha.,3a.alpha.,6a.alpha.,10.alpha.,10aS*)]
- 3,10-Dihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydro-1H-naphtho[1,8a-c]furan-4-carbaldehyde
- DTXSID30935992
- 158761-03-6
- (-)-Mniopetal F
-
- Piscine à noyau: 1S/C15H20O5/c1-14(2)6-5-10(17)15-9(14)4-3-8(7-16)11(15)12(18)20-13(15)19/h3,7,9-12,17-18H,4-6H2,1-2H3/t9-,10-,11+,12-,15-/m0/s1
- La clé Inchi: DOHIWMLRTRMJIJ-HJHSNUOESA-N
- Sourire: O1[C@@H]([C@H]2C(C=O)=CC[C@H]3C(C)(C)CC[C@@H]([C@@]32C1=O)O)O
Propriétés calculées
- Qualité précise: 280.1311
- Masse isotopique unique: 280.131
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 1
- Complexité: 495
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.6
- Surface topologique des pôles: 83.8Ų
Propriétés expérimentales
- Dense: 1.32
- Point d'ébullition: 523.8°Cat760mmHg
- Point d'éclair: 198.5°C
- Indice de réfraction: 1.579
- Le PSA: 83.83
1H-Naphtho[1,8a-c]furan-4-carboxaldehyde,3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-,(3S,3aS,6aS,10S,10aR)- (9CI) Littérature connexe
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
158761-03-6 (1H-Naphtho[1,8a-c]furan-4-carboxaldehyde,3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-,(3S,3aS,6aS,10S,10aR)- (9CI)) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot